4-Amino-2-isopropylpyrimidine-5-carbaldehyde
Description
4-Amino-2-isopropylpyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by an amino group at position 4, an isopropyl substituent at position 2, and a formyl (aldehyde) group at position 4. Pyrimidine derivatives are critical in medicinal chemistry and materials science due to their diverse reactivity and biological activity. The aldehyde moiety in this compound makes it a versatile intermediate for synthesizing Schiff bases, hydrazones, or other functionalized derivatives.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-amino-2-propan-2-ylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c1-5(2)8-10-3-6(4-12)7(9)11-8/h3-5H,1-2H3,(H2,9,10,11) |
InChI Key |
CVGGYGXSJRROCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-isopropyl-4,6-diaminopyrimidine with formylating agents such as formic acid or formamide. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-isopropylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 4-Amino-2-isopropylpyrimidine-5-carboxylic acid.
Reduction: 4-Amino-2-isopropylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
4-Amino-2-isopropylpyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and antiviral agents.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Amino-2-isopropylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The substituents on the pyrimidine ring significantly influence physical properties such as melting point, solubility, and spectral characteristics.
Key Observations :
- Aldehyde vs. Carboxamide: The aldehyde group in the target compound and analogs (e.g., 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde , 2-Aminopyrimidine-5-carbaldehyde ) confers distinct reactivity compared to carboxamide derivatives (e.g., compounds 4l and 4e ). Carboxamides exhibit higher melting points (186–242°C) due to hydrogen bonding, whereas aldehydes are typically lower-melting.
Biological Activity
4-Amino-2-isopropylpyrimidine-5-carbaldehyde is a pyrimidine derivative notable for its diverse biological activities. Its structure includes an amino group, an isopropyl group, and an aldehyde functional group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activities of this compound, including its anti-inflammatory, antimicrobial, and other pharmacological properties.
- Molecular Formula : C8H10N4O
- Molecular Weight : Approximately 178.19 g/mol
- Structure : The compound consists of a pyrimidine ring with specific functional groups that enhance its biological activity.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table 1: Inhibitory Potency Against COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | TBD | TBD |
Note: Specific IC50 values for this compound were not provided in the studies reviewed but are critical for understanding its efficacy compared to established drugs like celecoxib and diclofenac .
Other Pharmacological Activities
Research has indicated that pyrimidine derivatives can also exhibit:
- Analgesic Effects : Potential pain-relieving properties.
- Antipyretic Effects : Ability to reduce fever.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
These activities suggest a wide therapeutic potential for this compound in treating various conditions beyond inflammation and infection.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. Additionally, the compound may interact with other molecular targets involved in inflammatory pathways, although further research is necessary to elucidate these mechanisms fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
